molecular formula C55H77N5O10 B13036098 methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate

methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate

Cat. No.: B13036098
M. Wt: 968.2 g/mol
InChI Key: MIKWVPNNGOTBMJ-ACTIPQEYSA-N
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Description

Methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using Fmoc chloride under basic conditions.

    Peptide Coupling:

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and acid catalysts.

    Chiral Centers Formation: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such compounds often relies on automated peptide synthesizers and large-scale chromatography for purification. The use of solid-phase synthesis can also be advantageous for handling complex molecules.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methoxy or methylamino groups.

    Reduction: Reduction of the ester groups to alcohols using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions at the ester or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Stereochemical Studies: The compound’s multiple chiral centers make it a valuable subject for studying stereochemistry and chiral resolution techniques.

    Reaction Mechanisms: Understanding the reactivity of its functional groups can provide insights into reaction mechanisms.

Biology

    Peptide Research: As a complex peptide, it can be used in studies related to protein folding and peptide interactions.

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural complexity.

Medicine

    Drug Development: Its unique structure may serve as a lead compound for developing new pharmaceuticals.

    Biological Activity: Studies on its biological activity can reveal potential therapeutic applications.

Industry

    Material Science:

    Catalysis: Use as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.

    Protein-Protein Interactions: Disruption or stabilization of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Peptides: Compounds with similar Fmoc-protected amino groups.

    Methoxy-Substituted Peptides: Peptides with methoxy groups at various positions.

    Complex Amides and Esters: Molecules with similar amide and ester functionalities.

Properties

Molecular Formula

C55H77N5O10

Molecular Weight

968.2 g/mol

IUPAC Name

methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C55H77N5O10/c1-13-46(63)60(55(7,53(65)69-12)50(68-11)36-21-15-14-16-22-36)51-41(29-30-57-51)44(62)31-45(67-10)48(56-8)35(6)27-28-43(61)47(33(2)3)58-52(64)49(34(4)5)59(9)54(66)70-32-42-39-25-19-17-23-37(39)38-24-18-20-26-40(38)42/h14-26,33-35,41-42,45,47-51,56-57H,13,27-32H2,1-12H3,(H,58,64)/t35?,41-,45?,47-,48?,49-,50+,51-,55+/m0/s1

InChI Key

MIKWVPNNGOTBMJ-ACTIPQEYSA-N

Isomeric SMILES

CCC(=O)N([C@H]1[C@@H](CCN1)C(=O)CC(C(C(C)CCC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)[C@](C)([C@@H](C5=CC=CC=C5)OC)C(=O)OC

Canonical SMILES

CCC(=O)N(C1C(CCN1)C(=O)CC(C(C(C)CCC(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)C(C)(C(C5=CC=CC=C5)OC)C(=O)OC

Origin of Product

United States

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